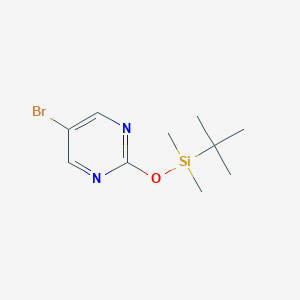

5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine

Description

Properties

IUPAC Name |

(5-bromopyrimidin-2-yl)oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrN2OSi/c1-10(2,3)15(4,5)14-9-12-6-8(11)7-13-9/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCALLZMACFTOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370779 | |

| Record name | 5-Bromo-2-{[tert-butyl(dimethyl)silyl]oxy}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121519-00-4 | |

| Record name | 5-Bromo-2-{[tert-butyl(dimethyl)silyl]oxy}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine, a key intermediate in medicinal chemistry and organic synthesis. This document compiles available quantitative data, outlines standard experimental protocols for determining key physical characteristics, and presents logical workflows relevant to its application in drug development.

Core Physical and Chemical Properties

This compound is a silylated bromopyrimidine derivative. The introduction of the tert-butyldimethylsilyl (TBS) protecting group on the hydroxyl function of 5-bromo-2-hydroxypyrimidine enhances its solubility in organic solvents and allows for selective reactions at other positions of the pyrimidine ring. It serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.

Data Presentation: Physical Properties

| Property | Value (this compound) | References |

| CAS Number | 121519-00-4 | [1] |

| Molecular Formula | C₁₀H₁₇BrN₂OSi | [1] |

| Molecular Weight | 289.24 g/mol | |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Density | Data not available | |

| Solubility | Data not available | |

| InChI Key | GCALLZMACFTOPD-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)--INVALID-LINK--(C)Oc1ncc(Br)cn1 |

| Property | Value (Pyrimidine - Parent Compound) | References |

| Molecular Formula | C₄H₄N₂ | [2] |

| Molar Mass | 80.088 g/mol | [2] |

| Appearance | Colorless crystalline solid | [2] |

| Melting Point | 20 to 22 °C | [2] |

| Boiling Point | 123 to 124 °C | [2] |

| Density | 1.016 g/cm³ | [2] |

| Solubility in Water | Miscible |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not available in the reviewed literature. The following sections describe the standard, generalized methodologies used for such characterizations.

Melting Point Determination

The melting point is typically determined using a digital melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in the heating block of the apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Boiling Point Determination

For non-volatile liquids or high-melting solids, the boiling point is determined under reduced pressure to prevent decomposition.

-

Apparatus: A small-scale distillation apparatus is used.

-

Procedure: The compound is heated in a distillation flask under a specific, controlled vacuum pressure.

-

Measurement: The temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at which the liquid boils and its vapor condenses) is recorded, along with the pressure.

-

Correction: The boiling point at atmospheric pressure can be estimated from the data obtained at reduced pressure using a nomograph.

Solubility Assessment

Solubility is determined by adding measured amounts of the solute to a known volume of a specific solvent at a controlled temperature.

-

Solvent Selection: A range of standard laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane) is used.

-

Procedure: A known mass of the compound is added incrementally to a fixed volume of the solvent with constant stirring or agitation.

-

Equilibrium: The mixture is allowed to equilibrate for a set period.

-

Observation: The point at which no more solute dissolves, or the solution becomes saturated, is noted. Solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/L or mg/mL).

Mandatory Visualizations

The following diagrams illustrate the relevance of pyrimidine derivatives in drug development and outline general experimental workflows.

References

An In-depth Technical Guide to 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine (CAS 121519-00-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, possessing a reactive bromine atom and a protected hydroxyl group on a pyrimidine scaffold, make it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery. The tert-butyldimethylsilyl (TBDMS) protecting group offers stability under various reaction conditions while allowing for facile deprotection when needed. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a derivative of pyrimidine, a fundamental component of nucleic acids. The introduction of a bromine atom at the 5-position and a bulky silyloxy group at the 2-position significantly influences its reactivity and physical properties.

| Property | Value |

| CAS Number | 121519-00-4 |

| Molecular Formula | C₁₀H₁₇BrN₂OSi |

| Molecular Weight | 289.24 g/mol |

| Appearance | Predicted to be a colorless to light yellow liquid or low-melting solid. |

| Refractive Index (n20/D) | ~1.509 (predicted) |

| Flash Point | >110 °C (>230 °F) - closed cup |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Tetrahydrofuran. |

| SMILES | CC(C)(C)--INVALID-LINK--(C)Oc1ncc(Br)cn1 |

| InChI | 1S/C10H17BrN2OSi/c1-10(2,3)15(4,5)14-9-12-6-8(11)7-13-9/h6-7H,1-5H3 |

Synthesis

The synthesis of this compound typically involves a two-step process starting from 2-hydroxypyrimidine: bromination followed by silylation.

Bromination of 2-Hydroxypyrimidine

A common method for the bromination of 2-hydroxypyrimidine is the use of bromine in an aqueous solution.

Experimental Protocol:

-

To a stirred solution of 2-hydroxypyrimidine (1.0 eq) in deionized water, cool the mixture to below 5 °C in an ice-water bath.

-

Slowly add bromine (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes[1].

-

The resulting precipitate, 5-bromo-2-hydroxypyrimidine, is collected by suction filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield the desired intermediate.

Silylation of 5-Bromo-2-hydroxypyrimidine

The protection of the hydroxyl group as a tert-butyldimethylsilyl ether is a standard procedure in organic synthesis.

Experimental Protocol:

-

To a solution of 5-bromo-2-hydroxypyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

-

Stir the mixture until all solids dissolve.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | s | 2H | Pyrimidine protons (H-4, H-6) |

| ~0.95 | s | 9H | tert-butyl protons (-C(CH₃)₃) |

| ~0.25 | s | 6H | Dimethylsilyl protons (-Si(CH₃)₂) |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 (C-O-Si) |

| ~158 | C-4, C-6 |

| ~108 | C-5 (C-Br) |

| ~25 | tert-butyl carbons (-C(CH₃)₃) |

| ~18 | tert-butyl quaternary carbon (-C(CH₃)₃) |

| ~-5 | Dimethylsilyl carbons (-Si(CH₃)₂) |

Mass Spectrometry (MS):

| m/z (Predicted) | Assignment |

| 289/291 | [M]⁺, characteristic isotopic pattern for one bromine atom. |

| 232/234 | [M - C₄H₉]⁺, loss of the tert-butyl group. |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-2850 | C-H stretching (alkyl) |

| ~1600-1450 | C=C and C=N stretching (pyrimidine ring) |

| ~1250 | Si-CH₃ bending |

| ~1100-1000 | Si-O-C stretching |

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a versatile starting material for the synthesis of various biologically active compounds, particularly in the fields of oncology and virology.

Synthesis of Kinase Inhibitors

The bromine atom at the C-5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl and heteroaryl substituents, a common strategy in the design of kinase inhibitors.

Intermediate in the Synthesis of Antiviral Agents

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. They act by mimicking natural nucleosides and, once incorporated into the viral genome, terminate DNA or RNA chain elongation. This compound can be a key intermediate in the synthesis of such modified nucleosides. The TBDMS group protects the 2-oxy functionality while the 5-bromo position allows for further functionalization before or after coupling with a sugar moiety.

Case Study: Synthesis of Macitentan

A notable application of a 5-bromo-2-substituted pyrimidine is in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. While the exact intermediate is not this compound, the synthetic route highlights the utility of the 5-bromopyrimidine core in building complex drug molecules.

Caption: General workflow for drug synthesis using the target compound.

Signaling Pathway: Inhibition of Viral Replication

Pyrimidine analogs exert their antiviral effects by interfering with the de novo pyrimidine biosynthesis pathway, which is crucial for viral replication. By inhibiting key enzymes in this pathway, these analogs deplete the cellular pool of pyrimidine nucleotides, thereby hindering the synthesis of viral DNA and RNA. Furthermore, the inhibition of pyrimidine synthesis can trigger a cellular stress response that leads to the upregulation of interferon-stimulated genes (ISGs), activating the innate immune system against the virus.

Caption: Inhibition of viral replication by pyrimidine analogs.

Safety and Handling

This compound is classified as a warning-level hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a suitable respirator.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of water.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and development. Its strategic functionalization allows for the efficient construction of complex molecular architectures with potent biological activities. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the importance of such key building blocks in the design and synthesis of next-generation drugs is undeniable.

References

An In-depth Technical Guide to 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine

This technical guide provides a comprehensive overview of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine, a key intermediate in the development of novel therapeutics. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and its application in the synthesis of biologically active molecules, particularly kinase inhibitors.

Core Compound Data

This compound is a functionalized pyrimidine derivative. The presence of a bromine atom and a silyl ether group makes it a versatile building block in multi-step organic synthesis. The tert-butyldimethylsilyl (TBS) group serves as a protecting group for the hydroxyl function, which can be readily removed under specific conditions to yield 5-bromo-2-hydroxypyrimidine.

| Property | Value |

| Molecular Weight | 289.24 g/mol |

| Molecular Formula | C₁₀H₁₇BrN₂OSi |

| CAS Number | 121519-00-4 |

| Appearance | Colorless to light yellow liquid (typical) |

| SMILES String | CC(C)(C)--INVALID-LINK--(C)Oc1ncc(Br)cn1 |

| InChI Key | GCALLZMACFTOPD-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2-hydroxypyrimidine. The first step involves the bromination of the pyrimidine ring, followed by the protection of the hydroxyl group via silylation.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

This protocol describes the bromination of 2-hydroxypyrimidine.

Materials:

-

2-hydroxypyrimidine

-

Bromine

-

Deionized water

-

Anhydrous magnesium sulfate

-

85% Ethanol

-

Ice

Procedure:

-

In a reaction flask, dissolve 35g of 2-hydroxypyrimidine in 250mL of deionized water.

-

Cool the solution in an ice-water bath to below 5°C.

-

Slowly add 40g of bromine to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 45 minutes.

-

Perform suction filtration to collect the precipitate.

-

Wash the collected solid with water until the filtrate is neutral.

-

Dry the solid using anhydrous magnesium sulfate.

-

The crude product is then purified by recrystallization from 20mL of 85% ethanol to yield 5-bromo-2-hydroxypyrimidine as a white powder.

Step 2: Synthesis of this compound

This protocol outlines the silylation of 5-bromo-2-hydroxypyrimidine to yield the final product. This is a general procedure for silylation of hydroxyl compounds.

Materials:

-

5-Bromo-2-hydroxypyrimidine

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-hydroxypyrimidine in anhydrous DMF.

-

Add imidazole (1.5 to 2.5 equivalents) to the solution and stir until it dissolves.

-

Add tert-Butyldimethylsilyl chloride (1.1 to 1.5 equivalents) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Application in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. 5-bromopyrimidines, in particular, are valuable intermediates in the synthesis of kinase inhibitors, which are a class of targeted cancer therapies.

The bromine atom at the C5 position and the oxygen functionality at the C2 position of this compound provide two reactive sites for further chemical modifications. This allows for the sequential introduction of different molecular fragments, a common strategy in the construction of complex drug molecules. For instance, the bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds.

Synthetic Workflow in Kinase Inhibitor Development

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using a 5-bromopyrimidine intermediate.

Caption: Generalized synthetic workflow for a kinase inhibitor.

Relevance to Signaling Pathways

Many kinase inhibitors target specific pathways that are dysregulated in cancer, such as the Cyclin-Dependent Kinase (CDK) 4/6 pathway, which is crucial for cell cycle progression. The pyrimidine core of inhibitors synthesized from intermediates like this compound can mimic the purine structure of ATP, allowing them to bind to the ATP-binding pocket of kinases and inhibit their activity.

Caption: Inhibition of the CDK4/6 signaling pathway.

An In-depth Technical Guide on 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine: Synthesis and Predicted NMR Spectral Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine, a versatile intermediate in organic synthesis. Due to the absence of publicly available experimental NMR spectra for this specific compound, this document outlines a well-established synthetic protocol and presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. Furthermore, a general experimental protocol for NMR data acquisition is provided.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the silylation of its precursor, 5-bromo-2-hydroxypyrimidine. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the hydroxyl moiety, enhancing the compound's solubility in organic solvents and enabling further functionalization at other positions of the pyrimidine ring.

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

-

5-bromo-2-hydroxypyrimidine

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-bromo-2-hydroxypyrimidine (1.0 eq.) in anhydrous DCM or DMF, add imidazole (2.2 eq.) or triethylamine (1.5 eq.).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add tert-butyldimethylsilyl chloride (1.2 eq.) portion-wise to the solution.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known chemical shifts of unsubstituted pyrimidine, the substituent effects of the bromo and tert-butyldimethylsilyloxy groups, and data from analogous silylated compounds.[1][2][3][4][5]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine H-4, H-6 | 8.5 - 8.7 | s |

| tert-Butyl (CH₃)₃C- | 0.9 - 1.0 | s |

| Dimethyl -Si(CH₃)₂ | 0.1 - 0.3 | s |

| Solvent: CDCl₃ |

Table 1: Predicted ¹H NMR Chemical Shifts.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 160 - 165 |

| C4, C6 | 158 - 162 |

| C5 | 105 - 110 |

| C(CH₃)₃ | 25 - 27 |

| -C(CH₃)₃ | 18 - 20 |

| -Si(CH₃)₂ | -3 to -5 |

| Solvent: CDCl₃ |

Table 2: Predicted ¹³C NMR Chemical Shifts.

General Experimental Protocol for NMR Data Acquisition

This section provides a standard protocol for acquiring ¹H and ¹³C NMR spectra.

-

Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[6][7]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, for instance, Chloroform-d (CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the sample height is between 4 and 5 cm.[9]

-

Capping and Cleaning: Cap the NMR tube securely and wipe the exterior with a tissue dampened with ethanol to remove any contaminants.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process.[6]

-

Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: After data acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

References

- 1. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 2. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. scribd.com [scribd.com]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. It includes a comprehensive, predicted dataset, a detailed experimental protocol for acquiring such a spectrum, and a structural diagram with corresponding proton assignments.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals. The chemical shifts are predicted based on the electronic environment of the protons. The protons of the tert-butyl and dimethylsilyl groups are in an aliphatic, shielded environment and are expected to appear at a high field (low ppm). The pyrimidine protons, being attached to an aromatic and electron-deficient ring system, are expected to be deshielded and thus appear at a lower field (higher ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4, H-6 | ~8.5 | Singlet | 2H |

| tert-butyl protons | ~0.95 | Singlet | 9H |

| Dimethylsilyl protons | ~0.3 | Singlet | 6H |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at δ 0.00 ppm and are for a spectrum recorded in a non-polar deuterated solvent such as CDCl₃.

Structural Representation and Signal Assignment

The following diagram illustrates the chemical structure of this compound with the predicted proton signals assigned.

Caption: Structure of this compound with ¹H NMR assignments.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a high-resolution ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of this compound.

-

Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. The solvent should be of high purity (≥99.8 atom % D).

-

Internal Standard: The residual proton signal of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) can be used for chemical shift referencing. Alternatively, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (final concentration ~0.03-0.05% v/v).

-

Procedure:

-

Place the weighed sample into a clean, dry vial.

-

Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube securely.

-

2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer.

-

Nucleus: ¹H

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg' on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Typically 12-16 ppm (e.g., 5000-6400 Hz on a 400 MHz instrument). This range should encompass all expected proton signals.

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate for routine ¹H NMR of small molecules.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Pulse Width (P1): A 30° or 45° flip angle is commonly used to ensure quantitative integration without requiring very long relaxation delays.

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is calibrated using the known chemical shift of the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration: The area under each signal is integrated to determine the relative number of protons contributing to each signal.

-

Peak Picking: The chemical shift of each peak is determined and reported.

This comprehensive guide provides researchers with the necessary information to understand, predict, and acquire the ¹H NMR spectrum of this compound, facilitating its characterization in research and development settings.

References

An In-depth Technical Guide to the 13C NMR Analysis of Silylated Bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of silylated bromopyrimidines. These compounds are of significant interest in medicinal chemistry and materials science, and a thorough understanding of their structural characterization is crucial for their application. This document outlines the expected 13C NMR chemical shifts, provides a detailed experimental protocol for their analysis, and illustrates the general workflow from synthesis to spectral acquisition.

Data Presentation: 13C NMR Chemical Shift Analysis

The introduction of both a bromine atom and a silyl group to a pyrimidine ring significantly influences the 13C NMR chemical shifts. The following table summarizes the expected chemical shift ranges for the carbon atoms in a model silylated bromopyrimidine, based on data from related structures. The exact shifts will vary depending on the specific substitution pattern and the nature of the silyl group.

| Carbon Position | Expected Chemical Shift (ppm) | Influencing Factors |

| C-Br | 110 - 125 | Strong deshielding by the electronegative bromine atom.[1] |

| C-Si | 160 - 170 | The position of the silyl group on the pyrimidine ring can cause a downfield shift. |

| C adjacent to N | 150 - 160 | Deshielding effect of the adjacent electronegative nitrogen atom. |

| Other ring carbons | 120 - 140 | The overall electronic environment of the aromatic ring.[2] |

| Silyl group carbons | 0 - 20 | Shielded environment, characteristic of alkyl groups attached to silicon. |

Experimental Protocols

A detailed and standardized protocol is essential for obtaining high-quality and reproducible 13C NMR spectra of silylated bromopyrimidines.

1. Sample Preparation

-

Compound Purity: Ensure the silylated bromopyrimidine sample is of high purity (>95%) to avoid interference from impurities in the 13C NMR spectrum. Purification can be achieved by techniques such as column chromatography or recrystallization.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), and acetone-d6. The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR, with its signal set to 0 ppm.[2]

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 or zgdc) is typically used to obtain a spectrum with singlets for each carbon atom.[3]

-

Acquisition Time (AQ): Set to 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbon atoms to relax. For quaternary carbons or carbons with long relaxation times, a longer delay may be necessary.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm is usually sufficient to cover the entire range of expected 13C chemical shifts.

-

3. Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Chemical Shift Referencing: Reference the spectrum by setting the TMS signal to 0 ppm or by referencing to the known chemical shift of the deuterated solvent.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While integration of 13C signals is not always quantitative under standard conditions, it can provide relative information.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the analysis of silylated bromopyrimidines.

Caption: Experimental workflow from synthesis to 13C NMR analysis.

Caption: Factors influencing the 13C NMR spectrum of silylated bromopyrimidines.

References

An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine. Due to the limited availability of published experimental mass spectra for this specific compound, this guide presents a predicted fragmentation pattern based on the well-established principles of mass spectrometry for silylated and brominated organic molecules. Detailed experimental protocols for sample analysis are also provided to facilitate the acquisition of empirical data.

Introduction to the Mass Spectrometry of Silylated Pyrimidines

This compound is a derivatized form of 5-Bromo-2-hydroxypyrimidine, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This derivatization is a common strategy in gas chromatography-mass spectrometry (GC-MS) to increase the volatility and thermal stability of polar molecules.[1] The choice of the TBDMS protecting group offers distinct advantages in mass spectrometry, as its fragmentation pattern can provide valuable structural information.[2]

Electron Ionization (EI) is a frequently employed ionization technique for the analysis of such compounds. EI is considered a "hard" ionization method, inducing significant fragmentation of the analyte molecule.[3] While this can sometimes prevent the observation of a prominent molecular ion peak, the resulting fragment ions are highly reproducible and create a characteristic "fingerprint" that is invaluable for structural elucidation.[4]

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is expected to be characterized by several key features: the isotopic signature of bromine, fragmentation of the TBDMS group, and cleavage of the pyrimidine ring.

Isotopic Pattern of Bromine

A defining characteristic of the mass spectrum will be the presence of isotopic peaks for all bromine-containing fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M+ and M+2) of roughly equal intensity for every ion that retains the bromine atom.[5]

Fragmentation of the tert-Butyldimethylsilyl (TBDMS) Group

The TBDMS group is known for its predictable fragmentation behavior. A primary and often dominant fragmentation pathway for TBDMS ethers is the loss of a tert-butyl radical (C₄H₉•), which has a mass of 57 Da.[2] This results in a prominent [M-57]⁺ ion, which can be a reliable indicator of the molecular weight of the silylated analyte, even if the molecular ion itself is weak or absent.[2]

Proposed Fragmentation Pathway

A plausible fragmentation pathway for this compound under electron ionization is outlined below. The molecular ion, [M]⁺•, will be formed by the loss of an electron. Due to the presence of bromine, the molecular ion will appear as a pair of peaks at m/z 288 and 290.

The initial fragmentation is expected to be dominated by the loss of a tert-butyl radical, leading to the formation of a stable silicon-containing cation at m/z 231 and 233. Subsequent fragmentations may involve the loss of the entire silyl group or cleavage of the pyrimidine ring.

Quantitative Data Presentation

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures for the mass spectrum of this compound.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

| 288 / 290 | [M]⁺• | [C₁₀H₁₇BrN₂OSi]⁺• | Molecular Ion |

| 231 / 233 | [M - C₄H₉]⁺ | [C₆H₈BrN₂OSi]⁺ | Loss of a tert-butyl group. Expected to be a major peak. |

| 173 / 175 | [M - C₄H₉ - Si(CH₃)₂]⁺ | [C₄H₂BrN₂O]⁺ | Loss of the silyl group from the [M-57] fragment. |

| 158 / 160 | [C₄H₃BrN₂]⁺• | [C₄H₃BrN₂]⁺• | Loss of the entire silyloxy group. |

| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | Trimethylsilyl cation, a common fragment in the mass spectra of silylated compounds. |

Experimental Protocols

A detailed experimental protocol for the analysis of this compound by GC-MS is provided below.

Sample Preparation (Silylation)

If starting from 5-Bromo-2-hydroxypyrimidine, the following derivatization protocol can be used:

-

Drying: Ensure the sample of 5-Bromo-2-hydroxypyrimidine is completely dry, as silylation reagents are moisture-sensitive.[1]

-

Reagents: Use a suitable silylation reagent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with a catalyst like N,N-dimethylformamide (DMF) or pyridine.

-

Reaction: In a sealed vial, dissolve approximately 1 mg of 5-Bromo-2-hydroxypyrimidine in 100 µL of DMF. Add 100 µL of MTBSTFA.

-

Heating: Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

Analysis: The resulting solution containing this compound can be directly injected into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following are typical GC-MS parameters for the analysis of silylated compounds and can be adapted for this compound.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[4]

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 50-400.

-

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation pattern, characterized by the isotopic signature of bromine and the facile loss of a tert-butyl group, offers a robust framework for the identification and structural confirmation of this compound in complex matrices. The detailed experimental protocols provided herein will enable researchers to acquire high-quality mass spectral data, which can be used to validate and refine the predictions made in this guide. For professionals in drug development and related scientific fields, a thorough understanding of these mass spectrometric principles is crucial for the unambiguous characterization of novel chemical entities and their metabolites.

References

- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 5. savemyexams.com [savemyexams.com]

Navigating the Vibrational Landscape: An In-depth Technical Guide to the Infrared Spectroscopy of Protected Bromopyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For scientists engaged in the synthesis and development of novel therapeutics based on the pyrimidine scaffold, a thorough understanding of the vibrational characteristics of these heterocycles is paramount. This is particularly true for brominated pyrimidines, which are key intermediates in the synthesis of a wide array of biologically active compounds. The use of protecting groups is a common strategy in the multi-step synthesis of complex molecules. This technical guide provides a comprehensive overview of the IR spectroscopy of bromopyrimidines, with a special focus on the spectral signatures of commonly employed protecting groups such as tert-butyloxycarbonyl (BOC), tetrahydropyranyl (THP), and various silyl ethers. By understanding how these protecting groups influence the vibrational modes of the bromopyrimidine core, researchers can more effectively monitor reaction progress, confirm product identity, and ensure the purity of their synthetic intermediates.

Introduction to the Infrared Spectroscopy of Pyrimidines

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental structural motif in numerous biologically important molecules, including nucleobases. The vibrational spectrum of pyrimidine and its derivatives is characterized by a series of distinct absorption bands arising from the stretching and bending modes of its constituent bonds. A general review of the FTIR spectroscopy of pyrimidine derivatives highlights several key regions of the spectrum that are particularly informative.[1][2]

The principal vibrational modes of the pyrimidine ring include:

-

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

-

Ring stretching (C=C and C=N): These vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the nature and position of substituents on the ring.

-

Ring breathing: This is a symmetric in-plane vibration of the entire ring and can be observed in the fingerprint region.

-

C-H in-plane and out-of-plane bending: These vibrations produce bands in the 1300-1000 cm⁻¹ and 1000-650 cm⁻¹ regions, respectively. The pattern of out-of-plane bending vibrations can be particularly useful for determining the substitution pattern of the pyrimidine ring.

The Influence of Bromine Substitution

The introduction of a bromine atom onto the pyrimidine ring introduces new vibrational modes and perturbs the existing ones. The most significant of these is the C-Br stretching vibration, which typically appears as a strong absorption in the low-frequency region of the spectrum, generally between 680 and 500 cm⁻¹. The exact position of the C-Br stretch is dependent on the position of the bromine atom on the ring and the presence of other substituents.

Theoretical and experimental studies on 2- and 5-bromopyrimidine have provided detailed assignments of their vibrational spectra.[1] These studies serve as a crucial baseline for understanding the more complex spectra of protected bromopyrimidines.

Protecting Groups in Bromopyrimidine Chemistry

In the synthesis of complex molecules containing the bromopyrimidine moiety, it is often necessary to temporarily block reactive functional groups, such as amino (-NH₂) or hydroxyl (-OH) groups, to prevent unwanted side reactions. This is achieved through the use of protecting groups. The choice of protecting group depends on its stability to the reaction conditions required for subsequent transformations and the ease of its removal once its protective function is no longer needed.

This guide will focus on three commonly used classes of protecting groups:

-

tert-Butyloxycarbonyl (BOC): Used for the protection of amino groups.

-

Tetrahydropyranyl (THP): Primarily used for the protection of hydroxyl groups.

-

Silyl Ethers (e.g., TIPS): A versatile class of protecting groups for hydroxyl functions.

The introduction of these protecting groups adds new, characteristic absorption bands to the IR spectrum of the bromopyrimidine derivative, providing clear evidence of a successful protection reaction.

Spectroscopic Signatures of Protected Bromopyrimidines

The IR spectrum of a protected bromopyrimidine is a composite of the vibrational modes of the bromopyrimidine core and the protecting group. The following sections detail the expected characteristic absorption bands for each class of protecting group.

BOC-Protected Bromopyrimidines

The tert-butyloxycarbonyl (BOC) group is one of the most common protecting groups for amines. When attached to an amino-bromopyrimidine, the BOC group introduces several strong and characteristic IR absorption bands.

A comparative guide to the spectroscopic data of BOC-protected amines provides valuable reference points.[3] The key vibrational signatures of the BOC group are:

-

N-H Stretching: In a BOC-protected amine, the N-H stretching vibration appears as a sharp band in the region of 3400-3250 cm⁻¹.[4]

-

C=O Stretching: The carbonyl group of the carbamate gives rise to a very strong and sharp absorption band, typically in the range of 1760-1690 cm⁻¹.[5]

-

C-O Stretching: The C-O bonds of the carbamate and the tert-butyl group result in strong absorptions in the 1300-1000 cm⁻¹ region.

-

tert-Butyl Group Vibrations: The C-H stretching of the methyl groups of the tert-butyl moiety will be observed in the 3000-2850 cm⁻¹ region. Bending vibrations for the tert-butyl group are also expected.

Table 1: Characteristic IR Absorption Bands of a Hypothetical N-Boc-2-amino-5-bromopyrimidine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | ~3350 | Medium | A single, sharp peak is expected for the secondary amine of the carbamate.[4] |

| Aromatic C-H Stretch | 3100-3000 | Medium | Characteristic of the pyrimidine ring hydrogens.[6] |

| Aliphatic C-H Stretch (tert-butyl) | 2980-2960 | Strong | Asymmetric and symmetric stretching of the methyl groups. |

| C=O Stretch (BOC) | ~1725 | Very Strong | The most prominent and diagnostic peak for the BOC group. [3] |

| Pyrimidine Ring Stretches (C=C, C=N) | 1600-1400 | Medium-Strong | A series of bands, the positions of which may be shifted compared to the unprotected amine.[1] |

| C-H Bending (tert-butyl) | ~1390 and ~1365 | Medium | Characteristic doublet for the tert-butyl group. |

| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong | [4] |

| C-O Stretch | 1300-1000 | Strong | Multiple bands arising from the carbamate and ether linkages. |

| Pyrimidine Ring Bending | 1000-650 | Medium | In-plane and out-of-plane bending modes of the ring. |

| C-Br Stretch | 680-500 | Medium-Strong | The position may be influenced by the presence of the bulky BOC group. |

THP-Protected Bromopyrimidines

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols, forming a stable acetal.[7] When a hydroxyl-bromopyrimidine is protected as a THP ether, the most significant change in the IR spectrum is the disappearance of the broad O-H stretching band and the appearance of strong C-O stretching bands.

The key vibrational signatures of the THP group are:

-

C-H Stretching: The aliphatic C-H stretching of the tetrahydropyran ring will appear in the 3000-2850 cm⁻¹ region.

-

C-O Stretching: The C-O single bond stretching vibrations of the acetal and the ether linkage within the THP ring are the most characteristic feature, appearing as strong bands in the 1150-1050 cm⁻¹ range.[8] Phenyl alkyl ethers often show two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹.[9][10]

Table 2: Characteristic IR Absorption Bands of a Hypothetical 5-bromo-2-(tetrahydropyran-2-yloxy)pyrimidine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium | Characteristic of the pyrimidine ring hydrogens.[6] |

| Aliphatic C-H Stretch (THP ring) | 2950-2850 | Strong | Asymmetric and symmetric stretching of the methylene groups in the THP ring. |

| Pyrimidine Ring Stretches (C=C, C=N) | 1600-1400 | Medium-Strong | A series of bands, potentially shifted by the introduction of the THP ether.[1] |

| C-O Stretch (Acetal and Ether) | 1150-1050 | Very Strong | A complex pattern of strong bands, characteristic of the THP ether. [8] |

| Pyrimidine Ring Bending | 1000-650 | Medium | In-plane and out-of-plane bending modes of the ring. |

| C-Br Stretch | 680-500 | Medium-Strong | The position may be slightly altered due to changes in the electronic environment. |

Silyl Ether-Protected Bromopyrimidines

Silyl ethers are another important class of protecting groups for hydroxyl functionalities, offering a wide range of stabilities depending on the substituents on the silicon atom.[11] Triisopropylsilyl (TIPS) is a common example, providing good steric bulk and stability.

The most prominent IR bands for silyl ethers are the Si-O and C-O stretching vibrations.[12] The key vibrational signatures of a silyl ether group are:

-

C-H Stretching: Aliphatic C-H stretching from the alkyl groups on the silicon atom will be observed in the 3000-2850 cm⁻¹ region.

-

Si-O-C Stretching: The Si-O-C linkage gives rise to a very strong and characteristic absorption band, typically in the 1150-1050 cm⁻¹ range.

-

Si-C Vibrations: Vibrations involving the silicon-carbon bonds can also be observed in the fingerprint region.

Table 3: Characteristic IR Absorption Bands of a Hypothetical 5-bromo-2-(triisopropylsilyloxy)pyrimidine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium | Characteristic of the pyrimidine ring hydrogens.[6] |

| Aliphatic C-H Stretch (Isopropyl) | 2960-2870 | Strong | Asymmetric and symmetric stretching of the methyl and methine groups. |

| Pyrimidine Ring Stretches (C=C, C=N) | 1600-1400 | Medium-Strong | A series of bands, with positions influenced by the bulky silyl ether.[1] |

| Si-O-C Stretch | 1150-1050 | Very Strong | A strong and broad absorption characteristic of the silyl ether linkage. [12] |

| C-H Bending (Isopropyl) | ~1385 and ~1370 | Medium | Characteristic bending vibrations for the isopropyl groups. |

| Pyrimidine Ring Bending | 1000-650 | Medium | In-plane and out-of-plane bending modes of the ring. |

| C-Br Stretch | 680-500 | Medium-Strong | The position may be affected by the electronic and steric nature of the silyl group. |

Experimental Protocols

General Procedure for Acquiring an IR Spectrum

Sample Preparation:

-

Solid Samples:

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure. This is often the simplest method for solid samples.

-

-

Liquid Samples:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) that has minimal absorption in the region of interest. Use a solution cell with a defined path length.

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer (or with the pure solvent and cell).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Synthesis of Protected Bromopyrimidines (Illustrative Examples)

-

N-Boc Protection of 2-Amino-5-bromopyrimidine: The synthesis of 2-amino-5-bromopyrimidine can be achieved by the bromination of 2-aminopyrimidine.[3] The subsequent N-Boc protection can be carried out by reacting 2-amino-5-bromopyrimidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base such as triethylamine or 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane or tetrahydrofuran.

-

THP Protection of a Hydroxy-bromopyrimidine: A hydroxy-bromopyrimidine can be protected by reacting it with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS), in an aprotic solvent like dichloromethane.

-

Silyl Ether Protection of a Hydroxy-bromopyrimidine: A hydroxy-bromopyrimidine can be converted to its silyl ether by reacting it with a silyl chloride (e.g., triisopropylsilyl chloride) in the presence of a base like imidazole or 2,6-lutidine in a solvent such as N,N-dimethylformamide (DMF).[12]

Visualizing Experimental Workflows and Spectral Interpretation

Experimental Workflow for IR Analysis

Caption: General experimental workflow for obtaining an IR spectrum.

Logical Flow for Spectral Interpretation

Caption: A logical workflow for the interpretation of IR spectra of protected bromopyrimidines.

Conclusion

The infrared spectrum of a protected bromopyrimidine is a rich source of structural information. By systematically analyzing the key regions of the spectrum, researchers can confirm the presence of the bromopyrimidine core, identify the characteristic absorption bands of the protecting group, and thus verify the successful outcome of their synthetic transformations. This guide has provided a framework for understanding and interpreting these complex spectra, offering tabulated data for characteristic absorptions and visual workflows to aid in experimental design and data analysis. A solid grasp of these spectroscopic principles is an invaluable asset for any scientist working in the field of medicinal chemistry and drug development.

References

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. benchchem.com [benchchem.com]

- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Silyl ether - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine, a key intermediate in the synthesis of various biologically active molecules. Understanding the solubility of this compound in organic solvents is critical for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines the general principles and experimental methodologies for determining its solubility.

Compound Profile

-

IUPAC Name: this compound[1]

-

CAS Number: 121519-00-4[1]

-

Molecular Formula: C₁₀H₁₇BrN₂OSi[1]

-

Molecular Weight: 289.24 g/mol

General Solubility Considerations

The solubility of this compound in a given organic solvent is influenced by several factors, including:

-

Polarity of the Solvent: The silyl ether group imparts a degree of nonpolar character to the molecule, suggesting good solubility in nonpolar organic solvents. The pyrimidine ring and the bromine atom introduce some polarity, which may allow for solubility in moderately polar solvents.

-

Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature.

-

Crystalline Structure: The lattice energy of the solid form of the compound will affect the energy required to dissolve it.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound

-

A selection of organic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate, Acetonitrile, Methanol, Heptane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system, depending on the volatility and thermal stability of the compound.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Add a known volume of the selected organic solvent to a series of vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to a specific temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined |

| Ethyl acetate | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Heptane | 25 | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of a chemical compound in an organic solvent.

Caption: Workflow for Determining Compound Solubility.

References

Stability and Storage of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their work.

Overview and Chemical Profile

This compound is a silylated derivative of 5-bromouracil, a pyrimidine analog. The introduction of the tert-butyldimethylsilyl (TBDMS) group as a protecting ether enhances its solubility in organic solvents and is a key feature in its application in organic synthesis, particularly in the preparation of nucleoside analogs and other pharmaceutical intermediates. The stability of this compound is intrinsically linked to the robustness of the TBDMS ether linkage.

Recommended Storage Conditions

To maintain the integrity of this compound, it is crucial to adhere to appropriate storage conditions. Based on information from various chemical suppliers, the following conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Sealed in a dry environment | To protect against hydrolysis from atmospheric moisture. |

| Light | Store in a dark place | To prevent potential photolytic degradation. |

| Inert Gas | Under an inert atmosphere (e.g., Argon or Nitrogen) | Recommended for long-term storage to further prevent moisture and air-sensitive reactions. |

Stability Profile

| Condition | Expected Stability | Notes |

| Aqueous Base | Generally Stable | TBDMS ethers are known to be relatively stable in the presence of aqueous bases. |

| Aqueous Acid | Susceptible to Cleavage | The silyl ether bond is prone to hydrolysis under acidic conditions. The rate of cleavage is dependent on the acid strength and temperature. |

| Fluoride Ions | Highly Susceptible to Cleavage | Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used to deprotect TBDMS ethers. |

| Strong Oxidizing Agents | Potential for Reaction | Contact with strong oxidizing agents should be avoided as they may react with the pyrimidine ring or the silyl ether. |

| Elevated Temperatures | Potential for Thermal Degradation | While specific data is unavailable, prolonged exposure to high temperatures should be avoided to prevent decomposition. |

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be the hydrolysis of the tert-butyldimethylsilyl ether bond. This reaction would result in the formation of 5-bromouracil and tert-butyldimethylsilanol. This hydrolysis is catalyzed by acid and fluoride ions.

Caption: Expected primary degradation pathway of this compound.

Experimental Protocols for Stability Assessment

For researchers requiring quantitative stability data, a formal stability study is recommended. The following is a generalized experimental protocol that can be adapted for this compound, based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Stress Testing (Forced Degradation)

-

Objective: To identify likely degradation products and establish the intrinsic stability of the molecule.

-

Methodology:

-

Acidic Hydrolysis: Incubate a solution of the compound in a range of acidic solutions (e.g., 0.1 M HCl, 0.1 M H₂SO₄) at various temperatures (e.g., room temperature, 40°C, 60°C).

-

Basic Hydrolysis: Incubate a solution of the compound in a range of basic solutions (e.g., 0.1 M NaOH) at various temperatures.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C, 100°C) and monitor for degradation.

-

Photostability: Expose a solid sample and a solution of the compound to a calibrated light source (e.g., Xenon lamp) and a dark control.

-

-

Analysis: At specified time points, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

-

Objective: To determine the shelf-life and recommended storage conditions.

-

Methodology:

-

Store aliquots of the compound in appropriate containers under various conditions as defined by ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 24, 36 months), withdraw samples and analyze for purity and degradation products.

-

An In-depth Technical Guide to the Tautomers of 5-bromo-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-hydroxypyrimidine is a halogenated pyrimidine derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of drug discovery.[1][2] Its utility is underscored by the versatile reactivity of its pyrimidine core, which is a common scaffold in numerous therapeutic agents.[1][3] A fundamental aspect of the chemistry of 5-bromo-2-hydroxypyrimidine is its existence in tautomeric forms, which can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the tautomerism of 5-bromo-2-hydroxypyrimidine, including its structural aspects, relative stability, spectroscopic characterization, and implications for drug design.

Tautomeric Forms of 5-bromo-2-hydroxypyrimidine

5-bromo-2-hydroxypyrimidine primarily exists as a dynamic equilibrium between two tautomeric forms: the enol form, 5-bromopyrimidin-2-ol , and the keto form, 5-bromo-2(1H)-pyrimidinone . This phenomenon is a classic example of keto-enol tautomerism within a heterocyclic system.

The equilibrium between these two forms is influenced by various factors, including the solvent, temperature, and pH. Generally, the keto form is predominant in the solid state and in polar solvents, while the enol form can be more favored in nonpolar environments.[4]

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Properties and Stability

The tautomeric equilibrium is a critical determinant of the physicochemical properties of 5-bromo-2-hydroxypyrimidine. The predicted pKa for 5-bromo-2-hydroxypyrimidine is approximately 7.62. This value reflects the acidity of the proton involved in the tautomerization and influences the ionization state of the molecule at physiological pH.

| Property | 5-bromopyrimidin-2-ol (Enol) | 5-bromo-2(1H)-pyrimidinone (Keto) | Reference |

| IUPAC Name | 5-bromopyrimidin-2-ol | 5-bromo-1H-pyrimidin-2-one | [5] |

| Predicted pKa | ~7.62 (overall) | ~7.62 (overall) | |

| Predominance | Nonpolar solvents | Solid state, Polar solvents | [4] |

Spectroscopic Characterization of Tautomers

The identification and quantification of the tautomers of 5-bromo-2-hydroxypyrimidine in different environments are primarily achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to distinguish between the enol and keto forms by observing the chemical shifts of the pyrimidine ring protons and the mobile proton (OH vs. NH). In polar aprotic solvents like DMSO-d₆, where the keto form is expected to be abundant, the spectrum would show a characteristic NH proton signal. In contrast, in a nonpolar solvent like CDCl₃, signals corresponding to the enol form might be more prominent.

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

5-bromo-2(1H)-pyrimidinone (Keto) in DMSO-d₆: The two ring protons would appear as singlets, and a broader signal corresponding to the N-H proton would be observed.[3][6]

-

5-bromopyrimidin-2-ol (Enol) in CDCl₃: The ring protons would show distinct signals, and a signal for the O-H proton would be present.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer. The keto form will exhibit a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. The enol form, on the other hand, will show a characteristic O-H stretching band (around 3200-3600 cm⁻¹) and C=N stretching vibrations. In the solid state, the IR spectrum of 5-bromo-2-hydroxypyrimidine is dominated by the features of the keto tautomer.

Characteristic IR Absorption Bands (cm⁻¹):

-

5-bromo-2(1H)-pyrimidinone (Keto): ~1680 (C=O stretch), ~3270 (N-H stretch)

-

5-bromopyrimidin-2-ol (Enol): ~3400 (O-H stretch), ~1620 (C=N stretch)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution. The two tautomers will have different chromophores and thus different absorption maxima (λ_max). By analyzing the changes in the absorption spectrum with solvent polarity, it is possible to infer the relative populations of the keto and enol forms. Generally, the keto form has a longer wavelength absorption compared to the enol form.[7]

Experimental Protocols

Synthesis of 5-bromo-2-hydroxypyrimidine

A common method for the synthesis of 5-bromo-2-hydroxypyrimidine involves the bromination of 2-hydroxypyrimidine.[8]

Materials:

-

2-hydroxypyrimidine

-

Hydrobromic acid

-

Hydrogen peroxide

Procedure:

-

Mix 2-hydroxypyrimidine with hydrobromic acid in a reaction vessel.

-

Add hydrogen peroxide to the mixture.

-

Heat the reaction mixture for a specified time to allow for the bromination to occur, resulting in the formation of 5-bromo-2-hydroxypyrimidine.[2]

Caption: Synthetic workflow for 5-bromo-2-hydroxypyrimidine.

Spectroscopic Analysis of Tautomers

NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of 5-bromo-2-hydroxypyrimidine in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR spectra at a specific temperature (e.g., 298 K).

IR Spectroscopy:

-

For solid-state analysis, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

-

Record the IR spectrum using an FTIR spectrometer.

UV-Vis Spectroscopy:

-

Prepare stock solutions of 5-bromo-2-hydroxypyrimidine in different solvents (e.g., a polar and a nonpolar solvent).

-

Prepare a series of dilutions and record the UV-Vis absorption spectra for each solution.

-

Analyze the position and intensity of the absorption maxima to assess the tautomeric ratio.

Implications in Drug Development

The tautomeric state of 5-bromo-2-hydroxypyrimidine and its derivatives is of paramount importance in drug design and development. As a versatile intermediate, it is used in the synthesis of various kinase inhibitors.[4][9] The specific tautomer present can influence several key aspects of a drug candidate's profile:

-

Target Binding: The keto and enol forms have different hydrogen bonding patterns (donor/acceptor sites). The predominant tautomer in the physiological environment of a target protein's active site will dictate the binding mode and affinity.[4]

-